
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is a chemical compound with the molecular formula C14H28N2O2 . It is used in various pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of this compound is 256.39 . The InChI code for this compound is 1S/C14H28N2O2/c1-12(2,3)18-11(17)16-8-13(4,5)10(15)14(6,7)9-16/h10H,8-9,15H2,1-7H3 .Physical and Chemical Properties Analysis
This compound is a powder . The compound should be stored at a temperature of 4 degrees Celsius .科学的研究の応用
Peptide Synthesis and Analysis
Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate has been utilized in the synthesis and analysis of peptides. The spin label amino acid TOAC, a derivative closely related to the compound , is incorporated into peptides via a peptide bond. This incorporation is crucial for analyzing backbone dynamics and secondary structure of peptides using EPR spectroscopy and other techniques like X-ray crystallography and NMR. The use of TOAC and its derivatives has significantly contributed to the study of peptide-protein and peptide-nucleic acid interactions, showcasing the compound's importance in biochemical research (Schreier et al., 2012).
Environmental Science
In environmental science, the focus has been on synthetic phenolic antioxidants (SPAs) and their environmental occurrence, fate, and toxicity. Although this compound is not directly mentioned, the study of related compounds like 2,6-di-tert-butyl-4-methylphenol (BHT) provides insight into the environmental behavior of tert-butylated compounds. These studies have uncovered the widespread presence of SPAs in various environmental matrices and their potential health impacts, emphasizing the need for research into their behavior and effects (Liu & Mabury, 2020).
Biocatalyst Inhibition
The compound has relevance in studies concerning biocatalyst inhibition by carboxylic acids. Research in this area explores the impact of carboxylic acids, including those related to this compound, on microbial fermentation processes. These acids can inhibit microbial growth and fermentation, impacting the production of biofuels and biorenewable chemicals. Understanding the mechanisms of inhibition is vital for developing strategies to enhance microbial tolerance and performance in industrial applications (Jarboe et al., 2013).
作用機序
The mechanism of action of Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate is not well-documented in the literature. It is likely that its mechanism of action would depend on the specific context in which it is used, such as the type of reaction it is involved in or the type of product it is used to synthesize .
Safety and Hazards
The safety information for Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate indicates that it is associated with several hazards. The compound has been assigned the GHS07 pictogram, and the signal word “Warning” is used to indicate its potential hazards . Specific hazard statements associated with this compound include H302, H315, H319, and H335 . These statements indicate that the compound is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation .
将来の方向性
The future directions for research and applications of Tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate are not well-documented in the literature. Given its use in pharmaceutical testing , it is possible that future research could explore its potential applications in drug synthesis and development.
特性
IUPAC Name |
tert-butyl 4-amino-3,3,5,5-tetramethylpiperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H28N2O2/c1-12(2,3)18-11(17)16-8-13(4,5)10(15)14(6,7)9-16/h10H,8-9,15H2,1-7H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POULDLGIUYUPGX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CN(CC(C1N)(C)C)C(=O)OC(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
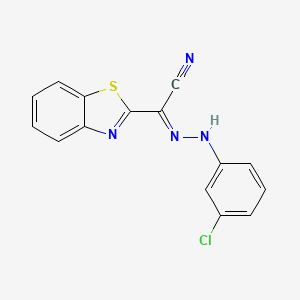
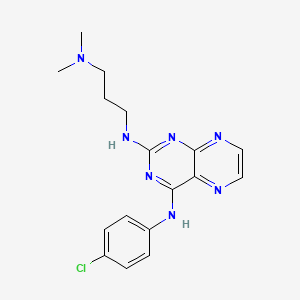
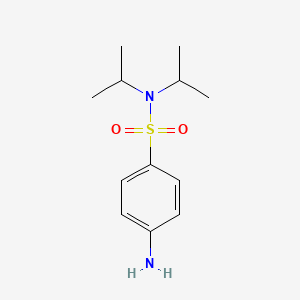
![5-(4-(dimethylamino)phenyl)-2-(propylthio)-7,8,9,10-tetrahydropyrimido[4,5-b]quinoline-4,6(3H,5H)-dione](/img/structure/B2715260.png)
![2-methyl-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B2715263.png)
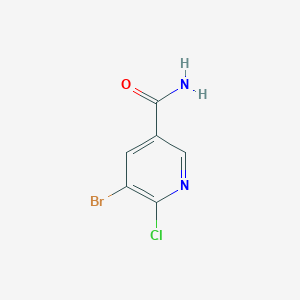
![(Z)-N-(4,6-difluoro-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2-(2,5-dioxopyrrolidin-1-yl)acetamide](/img/structure/B2715265.png)
![(Z)-methyl 2-(2-((2-fluorobenzoyl)imino)-6-sulfamoylbenzo[d]thiazol-3(2H)-yl)acetate](/img/structure/B2715266.png)
![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]ethyl}-N'-(2-methylquinolin-4-yl)ethanediamide](/img/structure/B2715268.png)
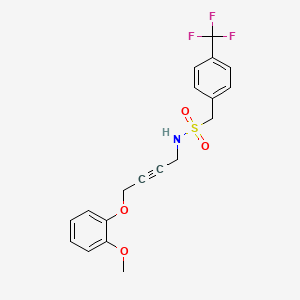
![N-[(2-fluorophenyl)methyl]-1-(4-methoxy-1,3-benzothiazol-2-yl)azetidine-3-carboxamide](/img/structure/B2715271.png)

![N-(4-methoxyphenethyl)-4,5,6,7-tetrahydro-1H-benzo[d]imidazole-5-carboxamide](/img/structure/B2715275.png)

